

Application Note: Biochemical Assay for Characterizing the PI3Kδ Inhibitor PI-3065

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Compound of Interest		
Compound Name:	PI-3065	
Cat. No.:	B1677771	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2] The PI3K signaling pathway is frequently dysregulated in various diseases, including cancer and inflammatory conditions, making it a prime target for therapeutic intervention.[1][2] **PI-3065** is a potent and selective small-molecule inhibitor of the p110 δ isoform of PI3K, which is predominantly expressed in leukocytes.[3][4] This selectivity makes **PI-3065** a valuable tool for studying the role of PI3K δ in immune responses and a potential therapeutic agent for hematological malignancies and inflammatory diseases.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of **PI-3065**.

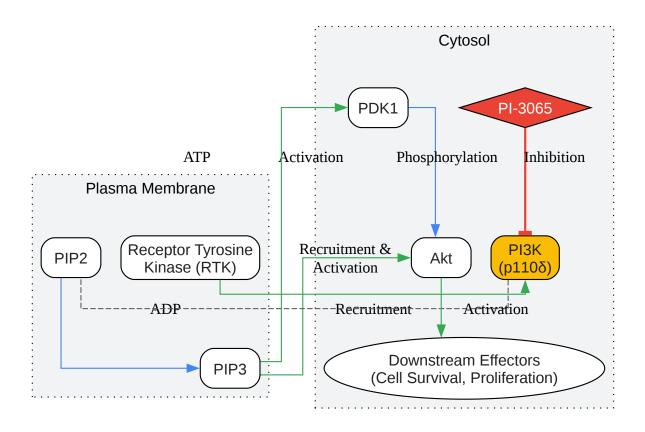
Mechanism of Action of PI-3065

The PI3K signaling cascade is initiated by the activation of cell surface receptors, which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a host of cellular processes.

PI-3065 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the p110 δ subunit of PI3K.[5] This action blocks the phosphorylation of PIP2,



thereby inhibiting the production of PIP3 and suppressing the entire downstream signaling cascade, including the phosphorylation of Akt.[4]



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Caption: PI3K signaling pathway and the inhibitory action of PI-3065.

Quantitative Data Summary

PI-3065 demonstrates high selectivity for the p110 δ isoform over other class I PI3K isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values derived from various biochemical assays.



Isoform	PI-3065 IC50 (nM)	PI-3065 Ki (nM)
p110δ	5 - 15[3][5][6]	1.5[6][7]
p110α	600 - 910[6][7]	Not Reported
p110β	600 - >10,000[6][7]	Not Reported
р110у	910 - >10,000[6][7]	Not Reported

Experimental Protocol: PI3Kδ Kinase Assay

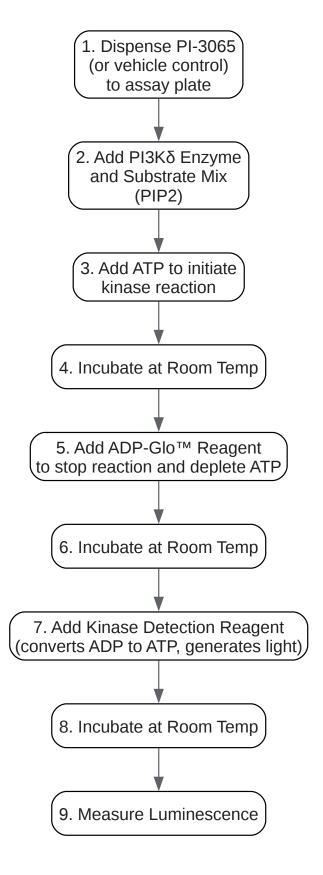
This protocol describes a homogenous, luminescence-based kinase assay for measuring PI3K δ activity, suitable for high-throughput screening (HTS). The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Assay Principle

The PI3K δ enzyme catalyzes the transfer of the gamma-phosphate from ATP to the substrate PIP2, producing PIP3 and ADP. In the second step, the ADP is converted back to ATP by ADP-GloTM Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction (Ultra-GloTM Luciferase), which generates a luminescent signal. The intensity of the light signal correlates with the amount of ADP produced and thus with PI3K δ activity. Inhibitors of PI3K δ will decrease the rate of ADP formation, resulting in a lower luminescent signal.

Experimental Workflow





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Caption: Workflow for the luminescence-based PI3K δ kinase assay.



Materials and Reagents

- Enzyme: Recombinant human PI3K p110δ/p85α
- Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2)
- Inhibitor: PI-3065 (stock solution in DMSO)
- Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS)
- ATP: Adenosine 5'-triphosphate
- Detection Kit: ADP-Glo™ Kinase Assay Kit (or similar)
- Assay Plates: White, opaque, 384-well microplates
- · Instrumentation: Luminometer

Assay Procedure

- Compound Preparation: Prepare a serial dilution of **PI-3065** in DMSO. A typical starting concentration is 100 μ M, followed by 1:3 or 1:5 serial dilutions. For the final assay, dilute the compound further in the assay buffer. The final DMSO concentration in the well should not exceed 1%.
- Assay Plate Setup:
 - Add 2.5 μL of the diluted PI-3065 or control (assay buffer with DMSO for 0% inhibition; potent broad-spectrum PI3K inhibitor like Wortmannin for 100% inhibition) to the wells of a 384-well plate.[8]
- Kinase/Substrate Addition:
 - \circ Prepare a 2X enzyme/substrate master mix containing PI3K δ enzyme and PIP2 substrate in the assay buffer.
 - Add 2.5 μL of this master mix to each well.



- Incubate the plate for 10-15 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or near the Km value for the enzyme.
 - \circ Add 5 μ L of the 2X ATP solution to each well to start the reaction. The total reaction volume is now 10 μ L.
 - Shake the plate gently for 30 seconds.
 - Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Termination and ADP Detection:
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- Signal Generation:
 - Add 20 μL of Kinase Detection Reagent to each well. This reagent simultaneously converts the generated ADP to ATP and uses the new ATP to produce a luminescent signal.
 - Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition:
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis

 Normalization: The raw luminescence data (Relative Light Units, RLU) is normalized. The average RLU from the "0% inhibition" (DMSO vehicle) wells is set as 100% activity, and the



average RLU from the "100% inhibition" (e.g., Wortmannin) wells is set as 0% activity.

- % Inhibition = 100 * (1 [(RLU_sample RLU_100%_inhibition) / (RLU_0%_inhibition RLU_100%_inhibition)])
- IC50 Curve Fitting: Plot the % Inhibition against the logarithm of the PI-3065 concentration.
 Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

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